The synthesis of benzoylpyrrolopyrrolecarboxylic acids and their evaluation for analgesic and antiinflammatory properties highlight their potential application in the treatment of pain and inflammation. The QSAR studies demonstrate the importance of the benzoyl substituent's properties in determining the potency of these compounds1.
The benzopyran derivatives exhibit significant antihypertensive effects, suggesting their use in the management of hypertension. The development of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile as a coronary vasodilator and angina pectoris treatment is particularly noteworthy3.
The N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs show promise as anticonvulsant agents. The most promising compound from this study displayed a more beneficial protection index than some existing antiepileptic drugs, indicating its potential for clinical use4.
The novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group exhibit potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These findings suggest the potential for developing new antibacterial agents6.
Compounds with affinity for the 5-HT1A receptor, such as the tetrahydro1benzothieno[2,3-c]pyridine derivatives, have been shown to exhibit anticonflict activity and lessen memory impairment. This indicates their potential application as anxiolytics with a unique mechanism of action2.
This compound is classified as an organic heterocyclic compound and is particularly noted for its potential pharmacological applications. It serves as an intermediate in the synthesis of various azabicyclo derivatives, which are explored for their therapeutic properties.
The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine can be achieved through several methods, focusing on high yields and purity. A notable synthetic route involves the following steps:
This method has been reported to produce (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with purity exceeding 98%, making it suitable for large-scale industrial applications.
The molecular structure of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine features a bicyclic framework where the pyrrole ring is fused with a pyridine ring. Key structural characteristics include:
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine participates in various chemical reactions that expand its utility:
These reactions are typically carried out in organic solvents such as dichloromethane or ethanol at temperatures ranging from room temperature to reflux conditions.
The mechanism of action of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine primarily involves its interaction with specific receptors or enzymes within biological systems:
Detailed studies are necessary to elucidate the exact pathways and interactions involved in its mechanism of action.
The physical and chemical properties of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine include:
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine has several scientific applications:
The core structure of 5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine consists of a fused bicyclic system featuring a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) and a piperidine ring (six-membered, saturated nitrogen heterocycle). The fusion occurs between the C3 and C4 positions of the pyrrolidine ring and the C4 and C3 positions of the pyridine ring, respectively, creating a [3,4-c] junction pattern. This connectivity results in a rigid cis-fused scaffold with limited conformational flexibility due to the shared bond geometry [8]. The "octahydro" designation confirms full saturation of both rings, introducing four chiral centers (two at ring fusion sites and two within the piperidine ring). The stereochemistry at these centers critically influences the molecule’s three-dimensional shape and biological interactions. Hydrogenation of the precursor pyrrolopyridine system eliminates aromaticity, converting the pyridine ring to a piperidine and enhancing the molecule’s basicity and potential for intermolecular hydrogen bonding [8] [6].
Table 1: Key Structural Features of the Bicyclic Skeleton
Structural Element | Description | Chemical Implications |
---|---|---|
Ring Fusion Pattern | Pyrrolidine[3,4-c]pyridine | Creates rigid cis-fused bicyclic system; restricts conformational freedom |
Degree of Saturation | Octahydro (fully saturated) | Eliminates aromaticity; increases basicity and chiral complexity |
Chiral Centers | Four stereogenic centers (including ring fusion carbons) | Potential for multiple stereoisomers (diastereomers/enantiomers) |
Nitrogen Atoms | Two tertiary amines (one in each ring) | Sites for protonation, salt formation, or functionalization (e.g., benzyl substitution) |
The benzyl group is N-bound to the pyrrolidine nitrogen (designated as N1 or N5 depending on numbering conventions), forming a 5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine structure. This N-benzylation restricts rotation around the C–N bond between the bicyclic system and the phenyl ring, introducing elements of conformational constraint. The benzyl group’s spatial orientation can influence the accessibility of the pyrrolidine nitrogen’s lone pair, thereby modulating the compound’s basicity and intermolecular interactions. Computational studies suggest that the benzyl phenyl ring can adopt positions partially shielding one face of the bicyclic core, potentially directing stereoselective reactions or binding interactions in biological contexts [6] [8]. The electron-rich benzyl group also contributes to lipophilicity, impacting solubility and membrane permeability.
The octahydro-pyrrolo[3,4-c]pyridine system exhibits significant stereoisomerism due to its four chiral centers. The most critical stereochemical distinction arises at the ring fusion points, where cis or trans ring junctures are possible. In the cis-fused isomer, hydrogen atoms at the fusion carbons are oriented on the same face of the bicyclic system, resulting in a "folded" U-shaped conformation. Conversely, a hypothetical trans-fused isomer would place these hydrogens on opposite faces, straining the molecule due to the geometric constraints of fusing five- and six-membered rings. Consequently, the cis-fused diastereomer is energetically favored and predominantly observed. Within the cis-fused isomers, enantiomeric pairs exist: (4aR,7aS) and (4aS,7aR) for systems like 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (a closely related regioisomer). These enantiomers display distinct biological activities, necessitating precise stereochemical control during synthesis [10] [5].
Obtaining enantiomerically pure material is crucial for pharmaceutical applications. Two primary resolution strategies are employed:
Diastereomeric Salt Formation: The racemic free base of the octahydro-pyrrolopyridine is reacted with a chiral acid (e.g., (+)- or (-)-di-p-toluoyl-D-tartaric acid, L-tartaric acid) in a solvent like methanol or ethanol. The resulting diastereomeric salts exhibit differing solubilities, enabling separation via selective crystallization. For example, resolution of racemic cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione using (-)-di-p-toluoyl-D-tartaric acid yields the desired (4aR,7aS) enantiomer salt after recrystallization. Liberation with a base provides the enantiopure free base. While established, this method often suffers from low yields (typically 30-35%), requires multiple recrystallizations for high enantiomeric excess (ee >99%), and consumes large volumes of solvents [10].
Enzymatic Kinetic Resolution: This approach leverages the enantioselectivity of lipases. The racemic amine substrate undergoes enantioselective acylation catalyzed by an immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B) in an organic solvent (e.g., tert-butyl methyl ether, TBME) using an acyl donor (e.g., phenyl allyl carbonate). One enantiomer is preferentially acylated, leaving the desired amine enantiomer unreacted. For instance, CAL-B selectively acylates the (4aS,7aR) enantiomer of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione using phenyl allyl carbonate, allowing isolation of the unreacted (4aR,7aS) enantiomer with high efficiency (Conversion ~50%, ee >99%). Hydrolysis of the acylated by-product can potentially recover the unwanted enantiomer. This method offers advantages under optimized conditions: milder temperatures (45°C), recyclability of the immobilized enzyme (up to 5 cycles with minimal activity loss), higher yields (theoretical maximum 50% for the desired enantiomer), excellent ee (>99%), and reduced solvent usage [5].
Table 2: Comparison of Key Enantiomeric Resolution Techniques
Parameter | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution (CAL-B) |
---|---|---|
Chiral Agent | Chiral Acid (e.g., Tartaric acid derivatives) | Immobilized Lipase (e.g., CAL-B) + Acyl Donor |
Key Solvent | Alcohols (Methanol, Ethanol), Water | Aprotic Solvents (TBME, Toluene) |
Typical Conditions | Heating/Recrystallization cycles | Mild Temperature (e.g., 45°C), Stirring |
Yield (Desired Enant.) | Low (~30-35%) | Moderate (Theoretical max 50%), often 40-45% practical |
Enantiomeric Excess (ee) | >99% (after multiple recrystallizations) | >99% (under optimal conditions) |
Advantages | Well-established; No specialized biocatalyst required | Milder conditions; Higher selectivity; Recyclable catalyst; Greener |
Disadvantages | Low yield; High solvent consumption; Multiple recrystallizations | Requires optimization; Cost of enzyme (offset by recyclability) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: